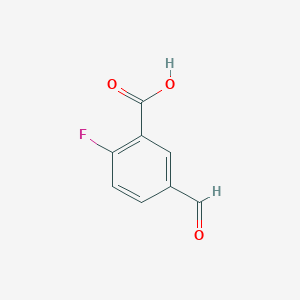

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic

Scientific Research Applications

Anti-Cancer Properties

- Some derivatives of benzothiophene, such as Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have shown potential as anti-cancer agents. Studies reveal these compounds have significant cytotoxic effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal human fibroblast cells, indicating their potential as anti-proliferative agents (Mohareb et al., 2016).

Synthesis and Characterization

- The synthesis and characterization of benzothiophene derivatives like Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate have been explored in depth, providing foundational knowledge for developing more effective pharmaceuticals (Campaigne & Abe, 1975).

Leukemia Treatment

- Derivatives of 1-benzothiophene, similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied for their effectiveness in treating leukemia. Some compounds have shown to induce cell death in leukemic cells, suggesting their potential in chemotherapy (Gowda et al., 2009).

Thermodynamic Properties

- The thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied in various organic solutions. This research contributes to understanding the solubility and stability of such compounds in different environments (Ridka et al., 2019).

Antibacterial and Antifungal Activities

- Thiophene-3-carboxamide derivatives, closely related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, exhibit antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents using these compounds (Vasu et al., 2005).

Anti-Inflammatory Applications

- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, indicates potential anti-inflammatory applications. These findings contribute to the development of novel anti-inflammatory agents (Moloney, 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of their target enzymes . This inhibition could result in changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and survival, particularly those involving protein kinases such as braf and vegfr-2 .

Pharmacokinetics

A related compound was found to have certain physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on related biochemical pathways.

properties

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

924869-09-0 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)